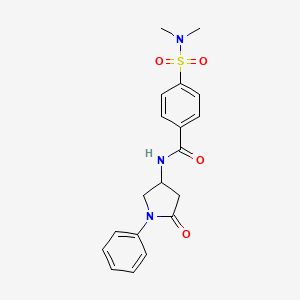![molecular formula C18H17BrN2O3 B6491585 2-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide CAS No. 905681-98-3](/img/structure/B6491585.png)
2-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide, or BNOB, is a synthetic compound with a wide range of applications in scientific research. It is a member of the benzamide family, and is composed of a benzene ring connected to an amide group. BNOB has been used in a variety of laboratory experiments, and has been found to have a number of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
BNOB has been used in a variety of laboratory experiments. It has been used in the study of cancer, as it has been found to be a potent inhibitor of the enzyme telomerase, which is involved in the growth and proliferation of cancer cells. BNOB has also been used in the study of Alzheimer’s disease, as it has been found to inhibit the aggregation of amyloid-beta peptides, which are involved in the development of the disease. BNOB has also been used in the study of diabetes, as it has been found to inhibit the enzyme glucokinase, which is involved in glucose metabolism.
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives, which share a similar structure, are known to interact with their targets through various mechanisms, including electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
Indole derivatives, which share a similar structure, are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives, which share a similar structure, are known to have diverse biological activities .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of BNOB in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and is readily available. It is also relatively stable, and can be stored for extended periods of time without significant degradation. However, there are some limitations to the use of BNOB in laboratory experiments. It is a relatively large molecule, and may not be able to penetrate some cell membranes. Additionally, it may not be able to interact with some target molecules, due to its size and structure.
Direcciones Futuras
The use of BNOB in scientific research has a number of potential future directions. BNOB could be used to develop new drugs and therapies for the treatment of cancer, Alzheimer’s disease, and diabetes. It could also be used to develop new diagnostic tests for these conditions. Additionally, BNOB could be used to study the effects of other compounds on target molecules, and to develop new methods for targeting specific molecules. Finally, BNOB could be used to study the effects of environmental factors on target molecules, and to develop new methods for protecting against these factors.
Métodos De Síntesis
BNOB can be synthesized from the reaction of benzoic acid and 2-bromo-N-(3-methoxyphenyl)pyrrolidine in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction takes place at a temperature of 80-90°C, and the product is a white solid.
Propiedades
IUPAC Name |
2-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3/c1-24-14-6-4-5-13(10-14)21-11-12(9-17(21)22)20-18(23)15-7-2-3-8-16(15)19/h2-8,10,12H,9,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPUFHRWJSOHJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,5-difluorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6491503.png)
![8-(4-chlorophenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B6491511.png)
![3-(3-fluorophenyl)-1-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6491513.png)
![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide](/img/structure/B6491515.png)


![3-chloro-2,2-dimethyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]propanamide](/img/structure/B6491532.png)
![2-chloro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B6491535.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide](/img/structure/B6491538.png)
![2-{[(4-methylphenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6491545.png)
![2-{[(4-fluorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6491565.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6491572.png)
![2-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B6491591.png)
![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(trifluoromethyl)benzamide](/img/structure/B6491597.png)